Stereochemical Differentiation: Anti-HIV Activity Resides in the (-) Enantiomer, Not the (+) Enantiomer
The anti-HIV activity of carbovir is stereospecific. The natural β-D (-) enantiomer demonstrates potent inhibition of HIV-1 replication in MT-4 cells with an EC50 of 0.31 μg/mL, whereas the β-L (+) enantiomer (the target compound) exhibits minimal to no activity against HIV-1 [1]. At the enzymatic level, the triphosphates of both β-D (-) and β-L (+) carbovir are approximately equipotent as HIV reverse transcriptase inhibitors, indicating that the differential antiviral activity arises from enantioselective phosphorylation by cellular kinases rather than target engagement differences [2].
| Evidence Dimension | Antiviral potency against HIV-1 |
|---|---|
| Target Compound Data | Minimal to no anti-HIV activity (EC50 not reported / essentially inactive) |
| Comparator Or Baseline | (-)-Carbovir (β-D enantiomer): EC50 = 0.31 μg/mL |
| Quantified Difference | Qualitative difference: active vs. essentially inactive |
| Conditions | MT-4 cell line infected with HIV-1 |
Why This Matters
Procurement of (+)-Carbovir is specifically indicated for stereochemical control experiments, not for antiviral screening where (-)-Carbovir or abacavir would be the appropriate selection.
- [1] Coates JA, Cammack N, Jenkinson HJ, et al. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH-189) both inhibit human immunodeficiency virus replication in vitro. Antimicrob Agents Chemother. 1992;36(1):202-205. View Source
- [2] Miller WH, Daluge SM, Garvey EP, et al. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity. J Biol Chem. 1992;267(29):21220-21224. View Source
